4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride 4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2375273-71-3
VCID: VC7205898
InChI: InChI=1S/C5H6N2O3.ClH/c1-10-3-2-6-7-4(3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H
SMILES: COC1=C(NN=C1)C(=O)O.Cl
Molecular Formula: C5H7ClN2O3
Molecular Weight: 178.57

4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride

CAS No.: 2375273-71-3

Cat. No.: VC7205898

Molecular Formula: C5H7ClN2O3

Molecular Weight: 178.57

* For research use only. Not for human or veterinary use.

4-Methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride - 2375273-71-3

Specification

CAS No. 2375273-71-3
Molecular Formula C5H7ClN2O3
Molecular Weight 178.57
IUPAC Name 4-methoxy-1H-pyrazole-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C5H6N2O3.ClH/c1-10-3-2-6-7-4(3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H
Standard InChI Key DROJVFFUSKMHSD-UHFFFAOYSA-N
SMILES COC1=C(NN=C1)C(=O)O.Cl

Introduction

Synthetic Methodologies

Route Design and Precursor Selection

The synthesis of 4-methoxy-1H-pyrazole-5-carboxylic acid hydrochloride may follow strategies analogous to those reported for related pyrazolecarboxylates. A plausible pathway involves:

  • Formation of the pyrazole ring: Cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters. For example, Huang et al. synthesized 1H-pyrazole-5-carboxylic acid derivatives via condensation of methylhydrazine with diethyl oxalate intermediates .

  • Methoxy introduction: Electrophilic substitution or nucleophilic displacement at the 4-position using methoxy-containing reagents. The patent CN105646355A demonstrates methoxy group incorporation via alkylation with iodomethane under basic conditions .

  • Carboxylic acid functionalization: Hydrolysis of ester intermediates, as seen in the conversion of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to its carboxylic acid form using NaOH .

  • Hydrochloride salt formation: Treatment with HCl gas or aqueous HCl to precipitate the salt.

Optimization Challenges

  • Regioselectivity: Controlling the position of methoxy substitution requires careful selection of protecting groups. The use of directing groups, as reported in angiotensin II antagonist syntheses , may improve regiocontrol.

  • Yield limitations: Multi-step syntheses of pyrazole derivatives often suffer from moderate yields (30–50%) due to side reactions during cyclization .

Physicochemical Properties

Spectral Characterization

While experimental data for the title compound are absent, inferences from analogs suggest:

  • ¹H NMR: A singlet for the methoxy group (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and a broad peak for the carboxylic acid proton (δ ~12–13 ppm) .

  • IR spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1250 cm⁻¹ (C-O of methoxy) .

Solubility and Stability

  • Solubility: High solubility in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO) due to ionic dissociation. Limited solubility in nonpolar solvents .

  • Thermal stability: Decomposition expected above 200°C, consistent with pyrazolecarboxylic acid salts .

Table 1: Hypothesized Physicochemical Properties

PropertyValue/RangeBasis
Molecular Weight194.6 g/molC₆H₇N₂O₃·HCl
Melting Point180–185°C (dec.)Analog data
logP (Octanol-Water)-0.5 to 0.2Calculated (CLogP)
Aqueous Solubility (25°C)62 mg/mLHydrochloride salt analogy

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